2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol
Overview
Description
The compound “2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol” is a piperidin-4-ol derivative . Piperidin-4-ol derivatives have been designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .
Scientific Research Applications
Inhibitors of Soluble Epoxide Hydrolase : A study by Thalji et al. (2013) discovered that 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, which include compounds related to the structure of 2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol, are potent and selective. The triazine heterocycle was found to be crucial for potency and selectivity, indicating potential applications in studying various disease models (Thalji et al., 2013).
Tautomeric Equilibrium Control : Deneva et al. (2013) synthesized 4-((Phenylimino)methyl)naphthalen-1-ol and a related compound, which includes a piperidine ring similar to the queried compound. The study focused on controlling tautomeric equilibrium via protonation/deprotonation and metal salt addition, which has implications for molecular spectroscopy and chemical analysis (Deneva et al., 2013).
Selective Estrogen Receptor Modulators : Yadav et al. (2011) designed chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols, closely related to the queried compound, as novel Selective Estrogen Receptor Modulators (SERMs). This study suggests potential applications in the development of treatments for diseases like breast cancer (Yadav et al., 2011).
Synthesis of Spiro[isobenzofuran-1(3H),4'-piperidines] : Bauer et al. (1976) synthesized compounds related to this compound, which were investigated for their potential as central nervous system agents. This study highlights the synthesis process and potential CNS applications of such compounds (Bauer et al., 1976).
Anticonvulsant Properties : Georges et al. (1989) examined the structural and electronic properties of anticonvulsant compounds, including those with piperidin-4-ol structures. The study provides insights into the pharmacological potential and molecular behavior of these compounds, which could inform future drug development (Georges et al., 1989).
Mechanism of Action
Target of Action
The primary target of 2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
The compound acts as a CCR5 antagonist , blocking the receptor and preventing HIV-1 entry . All CCR5 antagonists, including this compound, contain one basic nitrogen atom, which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The blockade of the CCR5 receptor disrupts the HIV-1 entry process. This disruption prevents cells from becoming infected with macrophage-tropic (R5) HIV-1 strains . The downstream effects of this action include a slower progression to AIDS and a better response to treatment in infected individuals .
Result of Action
The result of the compound’s action is the prevention of HIV-1 infection. By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells . This action results in a slower progression to AIDS and a better response to treatment in infected individuals .
Properties
IUPAC Name |
2-[4-(methylaminomethyl)piperidin-1-yl]-1-phenylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-16-11-13-7-9-17(10-8-13)12-15(18)14-5-3-2-4-6-14/h2-6,13,15-16,18H,7-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIOFCNWSVIVGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(CC1)CC(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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